molecular formula C25H18Cl2N2O4S B11094976 1-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]naphthalen-2-yl 2,4-dichlorobenzoate

1-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]naphthalen-2-yl 2,4-dichlorobenzoate

Cat. No.: B11094976
M. Wt: 513.4 g/mol
InChI Key: PHWWBZCUDSLMGX-RWPZCVJISA-N
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Description

1-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-NAPHTHYL 2,4-DICHLOROBENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a sulfonyl hydrazone moiety, a naphthyl group, and a dichlorobenzoate ester. These functional groups contribute to the compound’s reactivity and potential utility in research and industrial applications.

Preparation Methods

The synthesis of 1-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-NAPHTHYL 2,4-DICHLOROBENZOATE typically involves a multi-step process. The initial step often includes the formation of the sulfonyl hydrazone intermediate, which is achieved by reacting 4-methylbenzenesulfonyl hydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. This intermediate is then coupled with 2-naphthyl 2,4-dichlorobenzoate through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

1-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-NAPHTHYL 2,4-DICHLOROBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the sulfonyl hydrazone group to corresponding amines or alcohols.

    Substitution: The dichlorobenzoate ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted benzoates.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

1-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-NAPHTHYL 2,4-DICHLOROBENZOATE has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-NAPHTHYL 2,4-DICHLOROBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl hydrazone moiety can form reversible covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The naphthyl and dichlorobenzoate groups contribute to the compound’s binding affinity and specificity, facilitating interactions with hydrophobic pockets or aromatic residues in proteins.

Comparison with Similar Compounds

Similar compounds to 1-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-NAPHTHYL 2,4-DICHLOROBENZOATE include:

These compounds share structural similarities, such as the presence of sulfonyl or sulfonyl hydrazone groups, but differ in their specific functional groups and overall molecular architecture

Properties

Molecular Formula

C25H18Cl2N2O4S

Molecular Weight

513.4 g/mol

IUPAC Name

[1-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate

InChI

InChI=1S/C25H18Cl2N2O4S/c1-16-6-10-19(11-7-16)34(31,32)29-28-15-22-20-5-3-2-4-17(20)8-13-24(22)33-25(30)21-12-9-18(26)14-23(21)27/h2-15,29H,1H3/b28-15+

InChI Key

PHWWBZCUDSLMGX-RWPZCVJISA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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